
2-(3-Methoxycarbonylphenyl)-isonicotinic acid
描述
2-(3-Methoxycarbonylphenyl)-isonicotinic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of a methoxycarbonyl group attached to a phenyl ring, which is further connected to an isonicotinic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxycarbonylphenyl)-isonicotinic acid typically involves the reaction of 3-methoxycarbonylphenylboronic acid with isonicotinic acid under Suzuki-Miyaura cross-coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps .
化学反应分析
Types of Reactions: 2-(3-Methoxycarbonylphenyl)-isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The methoxycarbonyl group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The nitro group in the isonicotinic acid moiety can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
2-(3-Methoxycarbonylphenyl)-isonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in metal-organic frameworks (MOFs) for drug delivery systems.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
作用机制
The mechanism of action of 2-(3-Methoxycarbonylphenyl)-isonicotinic acid involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The methoxycarbonyl group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The isonicotinic acid moiety can interact with metal ions, forming complexes that can modulate biological activity .
相似化合物的比较
- 3-Methoxycarbonylphenylboronic acid
- 4-Formylphenylboronic acid
- 3-Formylphenylboronic acid
Comparison: 2-(3-Methoxycarbonylphenyl)-isonicotinic acid is unique due to the presence of both a methoxycarbonyl group and an isonicotinic acid moiety. This combination imparts distinct chemical and biological properties, making it more versatile compared to similar compounds. For instance, while 3-Methoxycarbonylphenylboronic acid is primarily used in organic synthesis, this compound has broader applications in medicinal chemistry and materials science .
属性
IUPAC Name |
2-(3-methoxycarbonylphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-19-14(18)11-4-2-3-9(7-11)12-8-10(13(16)17)5-6-15-12/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEUSAIZCFFSPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679506 | |
| Record name | 2-[3-(Methoxycarbonyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258627-15-4 | |
| Record name | 2-[3-(Methoxycarbonyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({Benzyl[2-(benzyl{[(1R,2S)-2-carboxycyclohexyl]carbonyl}amino)ethyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1463521.png)
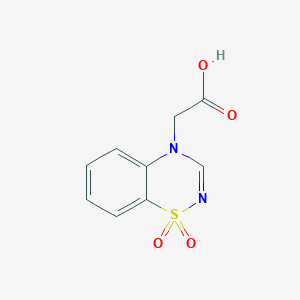

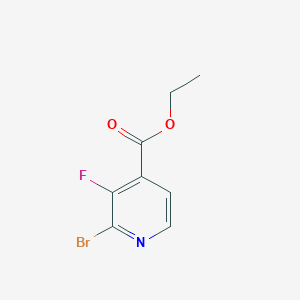

![{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B1463532.png)
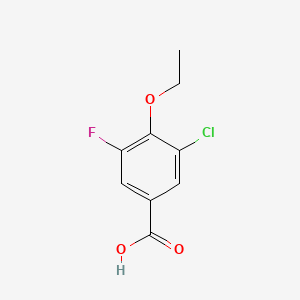
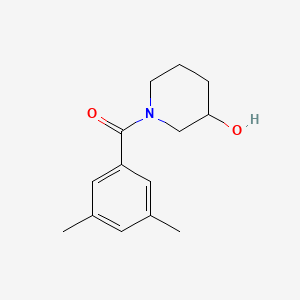
![Methyl 2-(5-cyanobenzo[B]thiophen-2-YL)acetate](/img/structure/B1463537.png)
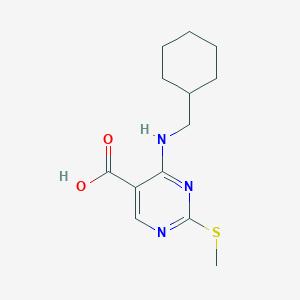
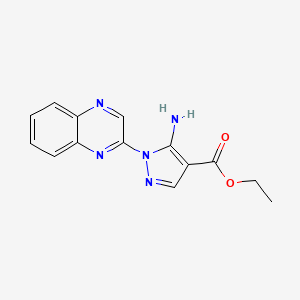
![(1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-yl)methanol](/img/structure/B1463540.png)
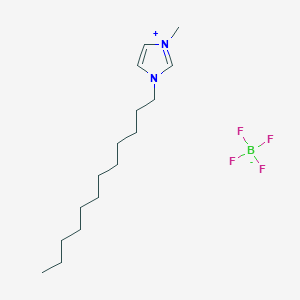
![8-Methyl-2-azaspiro[4.5]decane](/img/structure/B1463544.png)
